Romazarit

Catalog No.
S541782
CAS No.
109543-76-2
M.F
C15H16ClNO4
M. Wt
309.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Romazarit

CAS Number

109543-76-2

Product Name

Romazarit

IUPAC Name

2-[[2-(4-chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methoxy]-2-methylpropanoic acid

Molecular Formula

C15H16ClNO4

Molecular Weight

309.74 g/mol

InChI

InChI=1S/C15H16ClNO4/c1-9-12(8-20-15(2,3)14(18)19)21-13(17-9)10-4-6-11(16)7-5-10/h4-7H,8H2,1-3H3,(H,18,19)

InChI Key

LNXXSBRGLBOASF-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-((2-(4-chlorophenyl)-4-methyl-5-oxazolyl)methoxy)-2-methylpropionic acid, Ro 31-3948, Ro-31-3948, romazarit

Canonical SMILES

CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)COC(C)(C)C(=O)O

The exact mass of the compound Romazarit is 309.0768 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Romazarit (also known as Ro 31-3948) is a small molecule, orally bioavailable compound investigated as a potential disease-modifying antirheumatic drug (DMARD) for conditions such as rheumatoid arthritis. It functions by modulating leukocyte activity and inflammatory processes, distinguishing it from broad-acting cytotoxic agents or prostaglandin synthesis inhibitors. Its value in a procurement context stems from its demonstrated efficacy in established preclinical models of arthritis and its favorable oral administration profile, making it a relevant tool for in vivo studies of immunomodulation and T-cell mediated inflammation.

While other Disease-Modifying Antirheumatic Drugs (DMARDs) like methotrexate are common procurement choices for arthritis models, they are not direct substitutes for Romazarit. Methotrexate acts broadly, in part by inhibiting lymphocyte proliferation via purine synthesis pathways, whereas Romazarit's effects are achieved without being a direct prostaglandin synthetase inhibitor or relying on pituitary/adrenal axis stimulation. This mechanistic distinction is critical for studies aiming to isolate specific immunomodulatory pathways from general cytostatic or cyclooxygenase-related effects. Substituting Romazarit with a mechanistically dissimilar compound like methotrexate would fundamentally alter the experimental question being investigated, making comparative data invalid.

Handling & Processability: Confirmed Oral Bioavailability for In Vivo Dosing

Romazarit demonstrates rapid and extensive absorption after oral administration in human volunteers, a key feature for processability in preclinical in vivo studies. Pharmacokinetic analysis showed dose-proportional absorption with approximately 70% of the dose recovered in urine, primarily as metabolites. This high degree of oral absorption simplifies dosing regimens compared to compounds requiring parenteral administration, reducing animal handling stress and improving reproducibility.

Evidence DimensionOral Drug Absorption (Urinary Recovery)
Target Compound Data~70% of dose recovered post-oral administration
Comparator Or BaselineCompounds requiring parenteral/SC injection (e.g., many monoclonal antibodies) or those with very low oral bioavailability (e.g., alendronate at <1%)
Quantified DifferenceSignificantly higher oral uptake than many experimental and clinical compounds, enabling simplified oral gavage protocols.
ConditionsSingle oral doses (40-1500 mg) administered to healthy human volunteers.

For researchers conducting in vivo studies, confirmed oral bioavailability makes Romazarit a logistically simpler and more cost-effective choice than compounds requiring complex formulation or injection-based delivery.

In Vivo Efficacy: Dose-Dependent Reduction of Arthritic Symptoms in Rat Models

In a 15-day developing adjuvant arthritis model in rats, orally administered Romazarit demonstrated dose-related improvements in all symptoms, with a minimum effective dose of 25 mg/kg. In a separate rat model of collagen-induced arthritis, Romazarit produced a dose-dependent reduction in both inflammatory and bone changes over a range of 20-250 mg/kg. This contrasts with many experimental compounds that show efficacy in only one model or require higher dose equivalents.

Evidence DimensionMinimum Effective Dose (Oral) in Rat Adjuvant Arthritis
Target Compound Data25 mg/kg
Comparator Or BaselinePlacebo/Vehicle Control (no effect)
Quantified DifferenceDemonstrated efficacy at a specified oral dose where controls showed none.
Conditions15-day developing adjuvant arthritis model in rats.

This provides a validated starting dose range for researchers planning efficacy studies in established, procurement-relevant animal models of arthritis, reducing the need for extensive preliminary dose-finding experiments.

Mechanistic Differentiation: Weak Prostaglandin Synthetase Inhibition Unlike Standard NSAIDs

Romazarit is a very weak inhibitor of prostaglandin synthetase (cyclooxygenase), with an IC50 of 6500 µM in a sheep seminal vesicle assay and >300 µM in a rat renal medulla preparation. This is orders of magnitude weaker than typical Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) used as comparators in arthritis research. This lack of potent COX inhibition confirms its distinct mechanism of action, which is a critical differentiator for researchers needing to avoid confounding anti-inflammatory effects mediated by prostaglandin blockade.

Evidence DimensionProstaglandin Synthetase Inhibition (IC50)
Target Compound Data6500 µM (Sheep seminal vesicle); >300 µM (Rat renal medulla)
Comparator Or BaselineStandard NSAIDs (typically have low µM or nM IC50 values)
Quantified DifferenceSeveral orders of magnitude less potent as a COX inhibitor compared to standard NSAIDs.
ConditionsIn vitro cell-free enzyme activity assays.

Procuring Romazarit allows researchers to study immunomodulatory effects in inflammatory models without the direct, potent cyclooxygenase inhibition characteristic of common NSAIDs, enabling clearer mechanistic conclusions.

Improved Hepatic Safety Profile Compared to Structural Analog Clobuzarit

When directly compared to its structural analog clobuzarit (a peroxisome proliferator), Romazarit induced markedly fewer hepatic changes. Specifically, increases in catalase and the peroxisome proliferation-associated 80,000 mol. wt. protein were significantly less pronounced with Romazarit. This suggests a more favorable preclinical safety profile regarding liver effects, a common concern with this class of compounds.

Evidence DimensionInduction of Hepatic Changes (e.g., catalase, 80k mol. wt. protein)
Target Compound DataMarkedly less induction
Comparator Or BaselineClobuzarit (structural analog known for these effects)
Quantified DifferenceQualitatively described as 'markedly less' induction of hepatic markers.
ConditionsPreclinical animal models.

For buyers prioritizing a cleaner safety profile for in vivo studies, Romazarit offers a documented advantage over a closely related structural analog, potentially reducing confounding toxicity and improving study outcomes.

In Vivo Efficacy Testing of Novel Immunomodulators in Arthritis Models

Use as a benchmark compound in preclinical models of rheumatoid arthritis, such as collagen-induced or adjuvant-induced arthritis. Its proven oral bioavailability and established minimum effective dose (25 mg/kg in rats) provide a reliable standard against which to compare the efficacy and dosing convenience of new chemical entities.

Studies on Non-Prostaglandin Mediated Anti-Inflammatory Pathways

Investigate mechanisms of inflammation resolution that are independent of cyclooxygenase inhibition. Because Romazarit is an extremely weak inhibitor of prostaglandin synthetase, it is a suitable tool to probe immunomodulatory pathways without the confounding effects of NSAIDs.

Comparative Toxicology and Structure-Activity Relationship (SAR) Studies

Employ as a reference compound in toxicology studies to assess the hepatic safety of related chemical structures. Its demonstrably lower induction of peroxisome proliferation markers compared to its analog clobuzarit makes it a valuable negative or lower-toxicity control in SAR analyses.

Pharmacokinetic and Drug Metabolism Profiling

Utilize as a reference standard in pharmacokinetic studies due to its well-characterized oral absorption and metabolic profile. Its known high urinary recovery (~70%) and rapid absorption can serve as a useful comparator for evaluating the ADME properties of novel orally administered drug candidates.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

309.0767857 Da

Monoisotopic Mass

309.0767857 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CN68E94R2X

Other CAS

109543-76-2

Wikipedia

Romazarit

Dates

Last modified: 02-18-2024
1: Bloxham DP, Bradshaw D, Cashin CH, Dodge BB, Lewis EJ, Westmacott D, Self CR. Biologic properties of romazarit (Ro 31-3948), a potential disease-modifying antirheumatic drug. J Pharmacol Exp Ther. 1990 Mar;252(3):1331-40. PubMed PMID: 2156999.
2: Holford NH, Williams PE, Muirhead GJ, Mitchell A, York A. Population pharmacodynamics of romazarit. Br J Clin Pharmacol. 1995 Mar;39(3):313-20. PubMed PMID: 7619674; PubMed Central PMCID: PMC1365009.
3: Williams PE, Muirhead GJ, Worth E, Zimmer R, Lücker P. Pharmacokinetics and tolerance of romazarit after oral administration of ascending single doses to healthy human volunteers. Eur J Drug Metab Pharmacokinet. 1990 Oct-Dec;15(4):317-22. PubMed PMID: 2088768.
4: Williams PE, Bird HA, Minty S, Helliwell PS, Muirhead GJ, Bentley J, York A. A pharmacokinetic and tolerance study of romazarit in patients with rheumatoid arthritis. Biopharm Drug Dispos. 1992 Mar;13(2):119-29. PubMed PMID: 1550907.
5: Self CR, Barber WE, Machin PJ, Osbond JM, Smithen CE, Tong BP, Wickens JC, Bloxham DP, Bradshaw D, Cashin CH, et al. Romazarit: a potential disease-modifying antirheumatic drug. J Med Chem. 1991 Feb;34(2):772-7. PubMed PMID: 1995900.
6: Sharma RN, Xavier FP, Vasu KK, Chaturvedi SC, Pancholi SS. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. J Enzyme Inhib Med Chem. 2009 Jun;24(3):890-7. doi: 10.1080/14756360802519558. PubMed PMID: 19469712.
7: Pillai AD, Rathod PD, Xavier FP, Padh H, Sudarsanam V, K Vasu K. Tetra substituted thiophenes as anti-inflammatory agents: exploitation of analogue-based drug design. Bioorg Med Chem. 2005 Dec 15;13(24):6685-92. Epub 2005 Aug 24. PubMed PMID: 16125391.
8: Seed MP, Gardner CR. The modulation of intra-articular inflammation, cartilage matrix and bone loss in mono-articular arthritis induced by heat-killed Mycobacterium tuberculosis. Inflammopharmacology. 2005;12(5-6):551-67. PubMed PMID: 16259721.

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